6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole core. It features a chlorine atom at the 6th position and a pyridin-4-ylmethyl group attached to the nitrogen atom. This compound has garnered interest due to its potential biological activity and serves as a building block for more complex heterocyclic compounds, which are significant in medicinal chemistry and drug development.
6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is classified as a benzothiazole derivative. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research .
The synthesis of 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine typically involves two main steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, the cyclization step requires careful control of temperature and pH to ensure successful formation of the benzothiazole ring. The N-alkylation step benefits from using anhydrous conditions to prevent side reactions and improve product yield .
The molecular formula of 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is C_{12}H_{10}ClN_{3}S. The structure includes:
6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine can undergo several important chemical reactions:
For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used. Reduction reactions typically utilize sodium borohydride or lithium aluminum hydride under controlled conditions to avoid over-reduction .
The mechanism of action for 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine largely depends on its biological application. In medicinal chemistry contexts, it may function by inhibiting specific enzymes or receptors involved in disease pathways. Potential targets include kinases and G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling and regulatory processes .
Key physical properties include:
Some relevant chemical properties include:
Data on specific physical constants such as boiling point or density may not be extensively documented but can be inferred from similar compounds within the same class .
6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine finds applications primarily in scientific research:
This compound exemplifies the versatility of benzothiazole derivatives in drug discovery and development processes, highlighting its importance in ongoing research efforts across multiple scientific disciplines.
Traditional synthesis of 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine relies on sequential heterocyclic formation and functionalization. The core benzothiazole scaffold is typically constructed via the cyclocondensation reaction between 4-chloro-2-aminothiophenol and cyanogen bromide or thiourea derivatives under acidic conditions. This method yields the fundamental 6-chloro-1,3-benzothiazol-2-amine scaffold (CID 2049892) as a key intermediate . Subsequent N-alkylation introduces the pyridinylmethyl moiety via nucleophilic substitution, employing 2-(chloromethyl)pyridine hydrochloride as the electrophilic partner.
This alkylation step presents significant regiochemical challenges. Competitive alkylation can occur at the benzothiazole N3 position rather than the desired exocyclic N2 amine, necessitating precise reaction parameter optimization. Studies demonstrate that employing anhydrous dimethylformamide (DMF) as solvent with potassium carbonate base at 60-80°C for 12-24 hours achieves optimal N2 selectivity, yielding the target compound in 65-75% yield after recrystallization [5] [6]. Alternative pathways involve the initial preparation of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (EME00246) followed by deacetylation and functionalization, though this lengthens the synthetic sequence [5].
Table 1: Key Intermediates in Traditional Benzothiazole Synthesis
Intermediate Compound | CAS Registry Number | Molecular Formula | Primary Synthetic Use |
---|---|---|---|
6-Chloro-1,3-benzothiazol-2-amine | N/A | C₇H₅ClN₂S | Core heterocyclic scaffold |
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide | N/A | C₉H₇ClN₂OS | Protected amine intermediate |
2-(Chloromethyl)pyridine hydrochloride | 6959-48-4 | C₆H₆ClN•HCl | Alkylating agent for amine functionalization |
Microwave irradiation has revolutionized the synthesis of benzothiazole derivatives, significantly accelerating reaction kinetics and improving yields. The cyclocondensation-alkylation sequence for preparing 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine demonstrates remarkable efficiency under microwave conditions. When the cyclocondensation between 4-chloro-2-aminothiophenol and cyanogen bromide is performed in ethanol under microwave irradiation (300W, 120°C), reaction times reduce from hours under reflux to 10-15 minutes with yields exceeding 85% [4].
The subsequent N-alkylation step benefits even more substantially from microwave assistance. Employing solvent-free conditions with neat 4-(chloromethyl)pyridine hydrochloride and catalytic potassium carbonate under microwave irradiation (150W, 100°C) completes the alkylation in 8-12 minutes, achieving yields of 88-92% without requiring chromatographic purification [4]. These methods substantially reduce energy consumption and eliminate problematic organic solvents. Comparative studies demonstrate a 3-fold increase in reaction efficiency (measured as yield per unit time) for microwave-assisted synthesis versus traditional methods [4]. Industrial scalability has been demonstrated through continuous flow microwave reactors operating at kilogram scale, highlighting the translational potential of these methodologies for large-scale production of benzothiazole pharmacophores.
Table 2: Comparative Analysis of Synthesis Methods for 6-Chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Synthetic Parameter | Traditional Thermal Method | Microwave-Assisted Method | Green Chemistry Protocol |
---|---|---|---|
Reaction Temperature (°C) | 60-80 (alkylation) | 100-120 | 80-100 (water) |
Total Reaction Time | 18-36 hours | 20-30 minutes | 4-8 hours |
Overall Yield (%) | 65-75% | 85-92% | 78-85% |
Solvent Consumption | High (DMF, ethanol) | Low to none | Water only |
Purification Complexity | Recrystallization/Chromatography | Simple recrystallization | Filtration/recrystallization |
The drive toward sustainable pharmaceutical synthesis has catalyzed the development of eco-friendly protocols for benzothiazole derivatives. Aqueous micellar catalysis represents a particularly promising approach for synthesizing 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. Researchers have achieved the one-pot assembly of the benzothiazole core followed by N-alkylation in water using TPGS-750-M (α-tocopherol polyethylene glycol succinate) as a biodegradable surfactant. This amphiphile creates nanomicellar environments that solubilize organic reactants, enabling the reaction to proceed at 80°C with complete conversion within 6 hours and minimal byproduct formation [3].
Catalytic strategies further enhance sustainability. Copper-doped magnetic nanoparticles (Fe₃O₄@SiO₂-Cu) facilitate both the cyclization and alkylation steps in aqueous media, with the added benefit of magnetic recoverability and reuse for 5-7 cycles without significant activity loss. This approach eliminates halogenated solvents and reduces heavy metal waste [3] [7]. Additionally, mechanochemical grinding (ball milling) enables solvent-free synthesis through the solid-state reaction of 6-chloro-2-aminobenzothiazole with 4-pyridinecarboxaldehyde, followed by in situ reduction. This approach demonstrates near-quantitative atom economy and eliminates aqueous waste streams entirely, representing the pinnacle of sustainable synthesis for this compound class [3]. Life cycle assessment studies confirm that these green methodologies reduce the E-factor (environmental factor) by 4-6 times compared to traditional organic solvent-based routes, primarily through solvent reduction and energy efficiency gains.
Molecular hybridization leverages the structural modularity of 6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine to create multifunctional ligands with enhanced biological activity. This scaffold serves as a versatile platform for conjugation with established pharmacophores through rational bioisosteric replacement and linker optimization strategies. The pyridinylmethyl moiety offers particularly advantageous structural features for hybridization due to its hydrogen-bonding capability and aromatic stacking potential.
Significant advances include the development of chimeric antitubercular agents through conjugation with quinoline pharmacophores. Researchers have employed carboxamide or amine linkers to tether the benzothiazole core to 7-chloroquinolin-4-amine fragments, creating hybrid molecules that exhibit dual inhibition of Mycobacterium tuberculosis DprE1 and DNA gyrase enzymes. These hybrids demonstrate potencies 8-fold greater than parent fragments against multidrug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) reaching 0.48 μM [4] [8]. Similarly, conjugation with acetylcholinesterase inhibitor motifs (e.g., tacrine or donepezil fragments) via propylenediamine linkers yields multifunctional agents for Alzheimer's disease. Hybrid compound 12 from such series demonstrated balanced inhibition of acetylcholinesterase (IC₅₀ = 2.31 μM) and Aβ aggregation (53.3% inhibition), showcasing the therapeutic potential of this hybridization approach [7].
Table 3: Bioactive Hybrid Derivatives Based on 6-Chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Hybrid Structure | Conjugated Pharmacophore | Biological Target | Key Activity Enhancement |
---|---|---|---|
Benzothiazole-Quinoline carboxamide | 7-Chloro-4-aminoquinoline | M. tuberculosis DprE1/GyrB | 8-fold ↑ potency vs MDR-TB |
Benzothiazole-Donepezil derivative (Compound 12) | Piperazine-acetylcholinesterase inhibitor | AChE enzyme & Aβ aggregation | Dual AChE inhibition (IC₅₀=2.31μM) + 53.3% Aβ inhibition |
Benzothiazole-Imidazole furancarboxamide | Imidazo[2,1-b]benzothiazole | Antibiotic-resistant bacteria | Broad-spectrum antibacterial activity |
Benzothiazole-Pyrrolidinedione | 2,5-Dioxopyrrolidinyl | EGFR/Tubulin (anticancer) | Dual EGFR inhibition (Kᵢ=8.3nM) + tubulin polymerization disruption |
The spatial orientation of conjugated pharmacophores significantly influences bioactivity. Studies with 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine hybrids demonstrate that para-substituted pyridinyl derivatives exhibit superior target engagement compared to ortho- or meta-substituted analogues against epidermal growth factor receptor (EGFR) tyrosine kinase [10]. Additionally, PROTAC (Proteolysis Targeting Chimera) constructs incorporating the benzothiazole scaffold linked to E3 ubiquitin ligase recruiters (e.g., pomalidomide derivatives) via polyethylene glycol chains have shown promising protein degradation capabilities. These hybrids effectively degrade BRD4 at nanomolar concentrations (DC₅₀ = 9 nM), demonstrating the versatility of this core structure in modern medicinal chemistry modalities beyond conventional receptor antagonism [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: